Thieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
Thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a carboxamide group at the 6-position. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step procedures. One common method starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2) . These interactions disrupt critical metabolic pathways in cancer cells, leading to reduced proliferation and increased cell death .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities but different substitution patterns.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution at the 6-position, which imparts unique biological activities and makes it a valuable compound for drug development .
Properties
Molecular Formula |
C7H5N3OS |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C7H5N3OS/c8-6(11)5-1-4-2-9-3-10-7(4)12-5/h1-3H,(H2,8,11) |
InChI Key |
GKPIFULDHDHNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)C(=O)N |
Origin of Product |
United States |
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